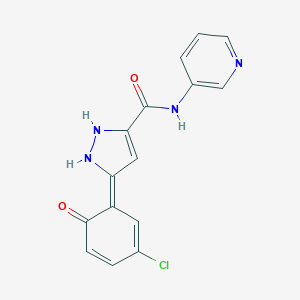
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biological sciences. This compound is a pyrazole-based molecule that has been synthesized through a specific method and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways that are essential for the survival and growth of cancer cells. It has been found to target various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide in lab experiments include its high potency and specificity, as well as its ability to target multiple signaling pathways involved in cancer and neurodegenerative diseases. However, its limitations include its low solubility and stability, as well as potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide. These include further optimization of its chemical structure to improve its solubility and stability, as well as the development of new delivery methods to enhance its efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate its potential applications in other diseases and to elucidate its mechanisms of action in more detail.
Méthodes De Synthèse
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the reaction of pyridine-3-carboxaldehyde and 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene hydrazinecarboxamide in the presence of a catalyst. The resulting product is then purified and isolated through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential applications in medicine and biological sciences. It has been found to exhibit significant activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, it has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C15H11ClN4O2 |
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-9-3-4-14(21)11(6-9)12-7-13(20-19-12)15(22)18-10-2-1-5-17-8-10/h1-8,19-20H,(H,18,22)/b12-11- |
Clé InChI |
SLECQWOKYMFFAF-QXMHVHEDSA-N |
SMILES isomérique |
C1=CC(=CN=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2 |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)